molecular formula C25H24N2O5S B2615434 (3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114658-66-0

(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

Cat. No. B2615434
CAS RN: 1114658-66-0
M. Wt: 464.54
InChI Key: OWHTVEKQYDWOCR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (a carbon bound to three hydrogens and an oxygen) attached . It also contains a benzothiazin group, which is a type of organic compound that contains a benzene ring fused to a thiazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 3,4-Dimethoxyphenylacetone has a molecular weight of 194.2271 .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

  • Novel Transformations and Synthesis : A study outlined a novel transformation for synthesizing xanthones and related products, demonstrating the reactivity of certain phenylmethanone derivatives under specific conditions, highlighting innovative pathways in organic synthesis (Johnson et al., 2010).
  • Bromination and O-Demethylation : Research on the selective O-demethylation during the bromination of diphenylmethanone derivatives shows the intricate reactivity patterns that can be achieved with precise control over reaction conditions, leading to a variety of bromophenol derivatives (Çetinkaya et al., 2011).

Biological Activities and Applications

  • Carbonic Anhydrase Inhibition : Compounds structurally related to the query chemical have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications by modulating enzyme activity (Çetinkaya et al., 2014).
  • Antioxidant Properties : Studies have explored the antioxidant properties of derivatives, showing that certain brominated phenylmethanone derivatives possess significant radical scavenging activity, suggesting their utility in mitigating oxidative stress (Çetinkaya et al., 2012).

Material Science and Polymer Applications

  • Polymer Synthesis and Conductivity : The development of poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants from difluoro aromatic ketone monomers demonstrates the application of phenylmethanone derivatives in creating materials with specific properties, such as hydroxide conductivity and alkaline stability (Shi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. For example, 3,4-Dimethoxyphenethylamine, a related compound, has some activity as a monoamine oxidase inhibitor .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-26(2)18-10-12-19(13-11-18)27-16-24(33(29,30)23-8-6-5-7-20(23)27)25(28)17-9-14-21(31-3)22(15-17)32-4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHTVEKQYDWOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

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